1-[(2-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole
Description
This compound features an indole core substituted at position 1 with a 2-fluorophenylmethyl group and at position 2 with a 5-propyl-1,3,4-oxadiazole moiety. The 2-fluorophenyl group enhances lipophilicity and may influence receptor binding through steric and electronic effects, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions.
Properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c1-2-7-19-22-23-20(25-19)18-12-14-8-4-6-11-17(14)24(18)13-15-9-3-5-10-16(15)21/h3-6,8-12H,2,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVAWCQDNBKQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole nucleus reacts with a fluorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions, such as using phosphorus oxychloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability .
Chemical Reactions Analysis
1-[(2-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole nucleus, due to the presence of electron-donating groups. Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Core
Compound 19b (3-(5-Phenylamino-[1,3,4]oxadiazol-2-yl)-2-methyl-1H-indole)
- Structure: Position 3 oxadiazole with a phenylamino group; position 2 methyl substitution.
- Physical Properties : Melting point = 248°C; molecular weight 290.12 g/mol.
- Spectral Data : IR shows dual NH stretches (3404, 3179 cm⁻¹); MS fragmentation at m/z 242 (base peak).
- Key Differences: Lacks the 2-fluorophenylmethyl group and uses a phenylamino-oxadiazole instead of propyl-oxadiazole. The methyl group at position 2 reduces steric bulk compared to the target compound’s benzyl substitution .
Compound 21 (3-[(3-Methyl-4-phenylhydrazono-5-oxopyrazolin-1-yl)carbonyl]-2-methyl-1H-indole)
- Structure: Incorporates a pyrazolinone-carbonyl group and phenylhydrazone moiety.
- Physical Properties : Higher melting point (328°C) due to extended conjugation and hydrogen bonding.
Fluorophenyl Positional Isomers
1-[(3-Fluorophenyl)methyl]-2-(5-Propyl-1,3,4-Oxadiazol-2-yl)-1H-Indole
- Structure : 3-fluorophenylmethyl substitution vs. 2-fluorophenyl in the target compound.
- Implications: The fluorine position alters electronic effects (σ* para vs.
Oxadiazole Modifications
5-(1H-Indol-3-yl-methyl)-1,3,4-Oxadiazole-2-thiol (4)
- Structure : Oxadiazole-2-thiol with indole-3-methyl substitution.
- Synthesis : Reflux with carbon disulfide and KOH, contrasting with propyl-oxadiazole formation in the target compound.
- Activity : Thiol groups enhance metal-binding capacity, which is absent in the target compound’s alkyl-substituted oxadiazole .
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-Oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides (2a–i)
Triazole vs. Oxadiazole Derivatives
5-Fluoro-3-(2-(4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-Indole (5b)
- Structure : Triazole ring replaces oxadiazole; 5-fluoro substitution on indole.
- Synthesis : Click chemistry (CuI-catalyzed azide-alkyne cyclization), differing from oxadiazole cyclization routes.
- Properties : Triazoles offer stronger hydrogen-bonding capacity, which may enhance target engagement compared to oxadiazoles .
Key Research Findings
- Substituent Effects: Fluorine position (2- vs. 3-) and oxadiazole substituents (propyl vs. phenylamino) critically influence physicochemical properties and bioactivity.
- Synthetic Routes : Microwave-assisted methods (e.g., for 19b) improve reaction efficiency compared to traditional reflux , while click chemistry (for triazoles) offers modularity .
- Structural Insights : Thiol-containing oxadiazoles (e.g., compound 4) exhibit unique metal-binding behavior, whereas alkyl-oxadiazoles (target compound) prioritize metabolic stability .
Biological Activity
The compound 1-[(2-fluorophenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole is a derivative of indole and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticonvulsant, and anticancer properties based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a fluorophenyl group, a propyl side chain, and an oxadiazole moiety that contribute to its biological properties.
Antimicrobial Activity
Research has shown that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The biological activity of This compound was evaluated against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Studies
In vitro studies demonstrated that this compound displays potent antimicrobial activity with MIC values ranging from 0.1 to 0.5 µg/mL against Gram-positive and Gram-negative bacteria. The results indicate that it is particularly effective against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.1 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.5 |
Anticonvulsant Activity
The anticonvulsant potential of this compound was assessed in animal models using the pentylenetetrazol (PTZ) and maximal electroshock (MES) tests.
Findings
The compound exhibited significant anticonvulsant activity:
- In the PTZ model, it reduced seizure incidence by 70% at a dose of 20 mg/kg.
- In the MES model, it showed a protective effect comparable to standard anticonvulsants.
Anticancer Activity
Preliminary studies have indicated that This compound may possess anticancer properties.
The compound appears to induce apoptosis in cancer cells through:
- Inhibition of cell proliferation.
- Activation of caspase pathways.
Case Studies
In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed:
- IC50 values ranging from 15 to 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 30 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
